7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[221]hept-2-ene is a bicyclic compound with a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene typically involves the reaction of 7-azabicyclo[2.2.1]hept-2-ene with 4-methylphenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]heptane
- 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-3-ene
Uniqueness
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene is unique due to its specific bicyclic structure and the presence of a sulfonyl group attached to a methylphenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10-2-8-13(9-3-10)17(15,16)14-11-4-5-12(14)7-6-11/h2-5,8-9,11-12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUCKNVAOMAYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481319 |
Source
|
Record name | AGN-PC-0NI5NM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55590-29-9 |
Source
|
Record name | AGN-PC-0NI5NM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.